molecular formula C17H12ClNO2 B15474719 N-(4-Chloro-1-naphthyl)anthranilic acid CAS No. 51671-14-8

N-(4-Chloro-1-naphthyl)anthranilic acid

Cat. No.: B15474719
CAS No.: 51671-14-8
M. Wt: 297.7 g/mol
InChI Key: LWMDDUPXLAODSE-UHFFFAOYSA-N
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Description

Chemical Structure and Identity N-(4-Chloro-1-naphthyl)anthranilic acid, also systematically named as 2-[(4-chloronaphthalen-1-yl)amino]benzoic acid, is an organic compound with the molecular formula C 17 H 12 ClNO 2 and a monoisotopic mass of 297.05566 Da . Its structure features an anthranilic acid (2-aminobenzoic acid) moiety linked via a nitrogen atom to a 4-chloronaphthalene group. This structure classifies it among anthranilic acid derivatives, a family of compounds known for their diverse profiles as pharmacophores in pharmaceutical development . Research Context and Potential Applications While the specific biological profile of this compound is not fully elucidated, derivatives of anthranilic acid are extensively investigated in medicinal chemistry and chemical biology research. Anthranilic acid serves as a key scaffold for developing compounds with a wide range of research applications. These include, but are not limited to, investigations into anti-inflammatory agents, antimicrobial and antiviral properties, and management of metabolic disorders . Furthermore, anthranilic acid derivatives have been studied for their potential as inducers of apoptosis, inhibitors of key signaling pathways like hedgehog and mitogen-activated protein kinase (MAPK), and as inhibitors of enzymes such as aldo-keto reductase and α-glucosidase . Researchers may utilize this specific compound as a chemical intermediate or as a reference standard in the synthesis and development of novel bioactive molecules. Usage Note This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

CAS No.

51671-14-8

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

2-[(4-chloronaphthalen-1-yl)amino]benzoic acid

InChI

InChI=1S/C17H12ClNO2/c18-14-9-10-16(12-6-2-1-5-11(12)14)19-15-8-4-3-7-13(15)17(20)21/h1-10,19H,(H,20,21)

InChI Key

LWMDDUPXLAODSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of Anthranilic Acid Derivatives

Compound Name Substituent Group Key Biological Activities Notable Research Findings References
This compound 4-Chloro-1-naphthyl Inferred: Potential anti-inflammatory, antimicrobial Structural bulkiness may enhance target selectivity
Flufenamic acid (FFA) α,α,α-Trifluoro-m-tolyl NSAID, cyclooxygenase inhibition Inhibits prostaglandin synthesis; analgesic effects
Mefenamic acid (MFA) 2,3-Xylyl NSAID, antipyretic Used for musculoskeletal pain management
Meclofenamic acid (MCFA) 2,6-Dichloro-3-methylphenyl NSAID, antimycobacterial Dual activity against inflammation and Mycobacteria
Tranilast (3,4-DAA) 3,4-Dimethoxycinnamoyl Anti-allergic, immunomodulatory Modulates IDO enzyme activity in tryptophan metabolism
N-(4-Nitrophenyl)anthranilic acid 4-Nitrophenyl Ca²⁺-activated Cl⁻ channel (CaCC) blockade Substituent position (-NO₂ para) critical for efficacy
N-(Methylsuccinyl)anthranilic acid alkaloids (e.g., MLA) Methylsuccinyl + C14 modifications Neuromuscular transmission blockade Potent nicotinic acetylcholine receptor antagonism

Key Comparative Insights

Structural Determinants of Activity

  • For example, in CaCC blockers, the position of the -NO₂ group (para vs. meta) significantly impacts potency .
  • Electron-Withdrawing Groups : Halogens (e.g., Cl in MCFA) enhance metabolic stability and receptor binding in NSAIDs, while trifluoromethyl groups (FFA) increase lipophilicity and cyclooxygenase affinity .

Physicochemical Properties

  • While specific data for this compound are unavailable, analogs like 5-chloro-anthranilic acid (melting point: 254°C) suggest that halogenation increases thermal stability . The naphthyl group likely raises molar mass and reduces aqueous solubility compared to phenyl-substituted derivatives.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(4-Chloro-1-naphthyl)anthranilic acid and its derivatives?

  • Methodological Answer : Two dominant approaches are:

  • Iron-catalyzed ortho amination : Utilize aromatic carboxamides with N-chloroamines and an iron/diphosphine catalyst system. Ligand choice (e.g., diphosphines) critically influences yield and selectivity .
  • Copper-catalyzed cross-coupling : React 2-chlorobenzoic acids with aniline derivatives. This method avoids acid protection and achieves high regioselectivity (up to 99% yield) even with sterically hindered substrates .
    • Key Considerations : Monitor reaction progress via HPLC or TLC to optimize catalyst loading and reaction time.

Q. How is the molecular structure of this compound derivatives characterized?

  • Methodological Answer : Use multi-technique validation:

  • X-ray crystallography for solid-state conformation (e.g., trans-anti vs. trans-syn dimeric structures) .
  • Spectroscopy : ¹H/¹³C-NMR for substituent positioning, IR for functional group identification (e.g., carboxylic acid stretch at ~1700 cm⁻¹) .
  • Computational modeling : Compare HF/B3LYP-optimized geometries (6-31G(d) basis set) with experimental data to validate bond lengths and angles .

Q. What biological activities have been reported for anthranilic acid derivatives?

  • Methodological Answer : Screen derivatives for:

  • Anti-inflammatory effects : Use rodent models (e.g., rheumatoid arthritis) to assess dose-dependent responses to analogs like N-(3',4'-dimethoxycinnamoyl)anthranilic acid .
  • Enzyme inhibition : Test TRPM2/PLA2 inhibition via patch-clamp assays or fluorescence-based enzymatic activity measurements .
    • Validation : Cross-reference in vitro results with in vivo pharmacokinetic studies to confirm bioavailability and metabolite stability.

Advanced Research Questions

Q. How can reaction conditions be optimized in Fischer indolisation of anthranilic acid derivatives?

  • Methodological Answer :

  • Solvent selection : Boiling acetic acid (neat) maximizes yields (e.g., 70–90% for 2-(indol-2-carboxamido)benzoic acids) by minimizing hydrolysis side reactions .
  • Catalyst screening : Compare Bi(NO₃)₃·5H₂O (accelerates cyclization) vs. HCl (promotes hydrolysis). Use LC-MS to track intermediate formation .
    • Troubleshooting : If yields drop below 30%, check for competing pathways (e.g., benzoxazinone formation) and adjust reaction time/temperature .

Q. What strategies address regioselectivity challenges in copper-catalyzed amination?

  • Methodological Answer :

  • Electronic tuning : Electron-deficient aryl chlorides favor para-amination, while steric hindrance (e.g., 2,6-dimethylaniline) directs coupling to meta positions .
  • Ligand effects : Bulky diphosphines enhance selectivity for ortho vs. meta/para products. Conduct DFT calculations to predict steric/electronic influences .
    • Validation : Use NOESY NMR to confirm regiochemistry in solid-state structures .

Q. How to resolve contradictions in pharmacological data of anthranilic acid derivatives?

  • Methodological Answer :

  • Dose-response reevaluation : For anti-inflammatory studies, ensure linearity in dose-dependent effects (e.g., 3,4-DAA efficacy at 10–50 mg/kg in rats vs. toxicity thresholds) .
  • Model specificity : Replicate assays across cell lines (e.g., HEK293 for TRPM2 vs. RAW264.7 for PLA2) to isolate target-specific activity .
    • Statistical rigor : Apply ANOVA with post-hoc tests to differentiate artifact vs. true biological variation .

Q. What computational methods predict the biological activity of new derivatives?

  • Methodological Answer :

  • QSAR modeling : Train models using descriptors like LogP, H-bond donors, and dipole moments from B3LYP/6-31G(d) calculations .
  • Docking simulations : Use AutoDock Vina to screen derivatives against crystal structures of TRPM2 (PDB: 6NR7) or COX-2 (PDB: 5KIR) .
    • Validation : Compare predicted IC₅₀ values with in vitro enzyme inhibition assays for lead optimization .

Q. How to design experiments to study structure-activity relationships (SAR) in anthranilic acids?

  • Methodological Answer :

  • Systematic substitution : Synthesize derivatives with halogen (Cl, Br), methoxy, or trifluoromethyl groups at positions 4 and 1. Characterize via XRD/NMR to correlate substituent effects with bioactivity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical motifs (e.g., carboxylic acid + chloro-naphthyl group) for anti-inflammatory activity .
    • Data integration : Combine SAR data with ADMET predictions (e.g., SwissADME) to prioritize compounds for preclinical testing .

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